5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O8/c1-24-10-6-8(7-11(25-2)13(10)26-3)15-18-19-16(28-15)17-14(21)9-4-5-12(27-9)20(22)23/h4-7H,1-3H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSPXGNKEXUPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves multiple steps:
Nitration of Furan Derivatives:
Formation of Oxadiazole Ring: The oxadiazole ring is formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry Applications
Anti-Cancer Activity
Research indicates that 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide exhibits promising anticancer properties. It has been shown to inhibit key proteins involved in cancer cell proliferation:
- Tubulin Inhibition : The compound binds to tubulin, preventing its polymerization and disrupting mitosis.
- Heat Shock Protein 90 (Hsp90) Inhibition : By inhibiting Hsp90, it interferes with the folding and function of client proteins essential for cancer cell survival.
In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
This compound has displayed significant antimicrobial properties:
- Antifungal Activity : It shows effectiveness against common fungal pathogens.
- Antibacterial Properties : The compound exhibits activity against several bacterial strains, making it a candidate for developing new antibiotics.
Antiviral Research
This compound has also been investigated for its antiviral potential:
- Hepatitis C Virus : Studies indicate activity against the hepatitis C virus.
- Influenza Virus : The compound has shown promise in inhibiting influenza virus replication.
Anti-inflammatory and Anti-parasitic Properties
The compound is associated with anti-inflammatory effects and demonstrates efficacy against parasites such as Leishmania and Trypanosoma. This suggests potential applications in treating parasitic infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves multiple molecular targets and pathways:
Inhibition of Tubulin Polymerization: The compound binds to tubulin, preventing its polymerization and thereby disrupting cell division.
Inhibition of Heat Shock Protein 90 (Hsp90): By inhibiting Hsp90, the compound interferes with the folding and function of various client proteins essential for cancer cell survival.
Oxidative Stress Induction: The nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
Combretastatin Derivatives: These compounds also target tubulin and exhibit anti-cancer properties.
Podophyllotoxin: Another tubulin inhibitor used in the treatment of genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with applications in cancer and bacterial infections.
Uniqueness
5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is unique due to its combination of a nitrofuran moiety, a trimethoxyphenyl group, and an oxadiazole ring. This unique structure contributes to its diverse biological activities and potential as a multi-target therapeutic agent .
Biological Activity
The compound 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties. Additionally, it includes data tables summarizing key findings and case studies that highlight the compound's efficacy.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure features a nitro group, an oxadiazole ring, and a furan-2-carboxamide moiety. The presence of multiple methoxy groups on the phenyl ring is significant for its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to this compound. The following table summarizes the minimum inhibitory concentration (MIC) values against various pathogens:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Candida albicans | 25 | |
| Fusarium oxysporum | 10 |
These results indicate that the compound exhibits moderate to strong antimicrobial activity against both bacterial and fungal strains.
Antifungal Activity
The antifungal properties of similar oxadiazole derivatives have been well-documented. For instance, compounds with a similar structure have shown significant efficacy against Fusarium oxysporum, with MIC values indicating potent activity:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 5-nitro derivative | 10 | Fusarium oxysporum |
| Control (Nystatin) | 15 | Fusarium oxysporum |
The data suggests that the nitro-substituted oxadiazoles enhance antifungal activity compared to standard treatments .
Anticancer Activity
Recent studies have explored the anticancer potential of oxadiazole derivatives. For example, a study demonstrated that similar compounds induced apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 12 µM
- Mechanism : Induction of apoptosis via caspase activation .
Case Studies
-
Case Study on Anticancer Activity :
- A study published in Chemico-Biological Interactions evaluated the effects of oxadiazole derivatives on pancreatic cancer cells. The results showed that these compounds could induce autophagic cell death independent of apoptosis pathways. The study highlighted the role of AMPK activation in mediating these effects .
- Clinical Relevance :
Q & A
Q. What synthetic routes are commonly employed for synthesizing 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide?
The compound is typically synthesized via a multi-step process:
- Step 1: Condensation of 5-nitrofuran-2-carboxylic acid with a hydrazide derivative (e.g., 3,4,5-trimethoxybenzohydrazide) under anhydrous conditions in DMF, often using coupling agents like carbodiimides .
- Step 2: Cyclization of the intermediate hydrazide derivative to form the 1,3,4-oxadiazole ring. This step may involve dehydrating agents like POCl₃ or H₂SO₄ .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) is commonly used to isolate the final product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- IR Spectroscopy: Identifies functional groups (e.g., NO₂ at ~1520 cm⁻¹, C=O at ~1680 cm⁻¹) .
- NMR (¹H/¹³C): Confirms substituent positions. For example, the 3,4,5-trimethoxyphenyl group shows three singlet peaks for OCH₃ groups at ~3.8–4.0 ppm in ¹H NMR .
- Mass Spectrometry (LRMS/HRMS): Validates molecular weight (e.g., HRMS expected for C₁₇H₁₅N₄O₈S) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
Standard assays include:
- Antimicrobial Activity: Broth microdilution (MIC determination) against bacterial/fungal strains .
- Antiparasitic Screening: Trypanocidal assays (e.g., Trypanosoma brucei), where IC₅₀ values are measured .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
Advanced Research Questions
Q. How can researchers address low synthetic yields (e.g., 42%) observed in analogous 5-nitrofuran carboxamides?
Yield optimization strategies include:
- Stoichiometric Adjustments: Using a 1.5:1 molar ratio of carboxylic acid to amine to drive the reaction .
- Catalysis: Introducing DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Alternative Cyclization Conditions: Testing POCl₃ vs. H₂SO₄ to minimize side reactions .
Q. How can tautomerism in oxadiazole-thione derivatives be resolved during structural analysis?
- X-ray Crystallography: Definitive proof of tautomeric forms (e.g., oxadiazole-thione vs. thiol) .
- Dynamic NMR: Monitoring temperature-dependent chemical shifts to identify tautomeric equilibria .
- Computational Modeling: DFT calculations to predict stable tautomers .
Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy data?
- Bioavailability Studies: Measure solubility (via shake-flask method) and logP (HPLC) to assess absorption limitations .
- Metabolite Profiling: LC-MS/MS to identify active/inactive metabolites .
- Structural Modifications: Introducing hydrophilic groups (e.g., -OH) to the trimethoxyphenyl moiety to enhance water solubility .
Q. How do researchers validate crystallographic data when using SHELX vs. other refinement tools?
- Cross-Validation: Refine the same dataset with SHELXL and alternative software (e.g., OLEX2 or Phenix) to compare R-factors and electron density maps .
- Twinned Data Handling: Use SHELXL’s TWIN/BASF commands for high-resolution twinned crystals, as demonstrated in trimethoxyphenyl-oxadiazole derivatives .
- Validation Tools: Employ checkCIF/PLATON to identify outliers in bond lengths/angles .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
- Analog Synthesis: Modify substituents (e.g., replacing nitro with cyano groups) and compare bioactivity .
- Molecular Docking: Map interactions with target proteins (e.g., tubulin for anticancer activity) using AutoDock Vina .
- QSAR Modeling: Develop regression models correlating electronic parameters (Hammett σ) with biological potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
